molecular formula C8H16O3 B13286915 2-Hydroxy-4,5-dimethylhexanoic acid

2-Hydroxy-4,5-dimethylhexanoic acid

Cat. No.: B13286915
M. Wt: 160.21 g/mol
InChI Key: XUJKDFLTGGYAJE-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3. It is a carboxylic acid with a hydroxyl group and two methyl groups attached to the hexanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,5-dimethylhexanoic acid can be achieved through several methods. One notable method involves the use of Evans’ asymmetric alkylation and anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester . The process begins with the synthesis of ®-2,3-dimethylbutanoic acid, followed by a series of reactions including the treatment with n-butyl lithium, acylation with isovaleryl chloride, and methylation with iodomethane . The final product is obtained through recrystallization and cleavage of the chiral auxiliary using alkaline hydrogen peroxide in aqueous tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity through techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,5-dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-keto-4,5-dimethylhexanoic acid.

    Reduction: Formation of 2-hydroxy-4,5-dimethylhexanol.

    Substitution: Formation of 2-chloro-4,5-dimethylhexanoic acid or 2-bromo-4,5-dimethylhexanoic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its cytoprotective activity against HIV-1, it may interact with viral proteins or host cell receptors to inhibit viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-methylhexanoic acid
  • 2-Hydroxy-5-methylhexanoic acid
  • 4-Hydroxy-4-methylhexanoic acid

Uniqueness

2-Hydroxy-4,5-dimethylhexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-hydroxy-4,5-dimethylhexanoic acid

InChI

InChI=1S/C8H16O3/c1-5(2)6(3)4-7(9)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11)

InChI Key

XUJKDFLTGGYAJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CC(C(=O)O)O

Origin of Product

United States

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